molecular formula C21H29NO8 B1609439 Ligularizine CAS No. 90364-92-4

Ligularizine

Cat. No.: B1609439
CAS No.: 90364-92-4
M. Wt: 423.5 g/mol
InChI Key: RNNVXCSFOWGBQP-LJUHYIOWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ligularizine involves the chemical conversion of clivorine, another pyrrolizidine alkaloid, through a series of reactions. One of the key steps in the synthesis is the epoxidation of clivorine using performic acid . This reaction introduces an epoxide group into the molecule, which is then further modified to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots and aerial parts of Ligularia dentata. The extraction process includes solvent extraction followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ligularizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolizidine derivatives.

Scientific Research Applications

Ligularizine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ligularizine involves its interaction with cellular targets and pathways. This compound is known to exert its effects by binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect processes such as oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

  • Ligularidine
  • Neoligularidine
  • Ligularinine
  • Clivorine

Ligularizine stands out due to its specific chemical modifications and the resulting unique properties that make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVXCSFOWGBQP-LJUHYIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90364-92-4
Record name Ligularizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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